N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
This compound is a synthetic sulfonamide derivative featuring a 5,6,7,8-tetrahydronaphthalene core linked via an ethyl chain to a 1,3-thiazole ring substituted with a 3-fluorophenyl group and a methyl group.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c1-15-21(28-22(25-15)18-7-4-8-19(23)13-18)11-12-24-29(26,27)20-10-9-16-5-2-3-6-17(16)14-20/h4,7-10,13-14,24H,2-3,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSPTXZKCUIDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
Chemical Structure
The compound features a thiazole moiety and a tetrahydronaphthalene sulfonamide structure. The presence of the 3-fluorophenyl and 4-methyl groups contributes to its unique biological profile.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Thiazole Ring : Known for its role in antimicrobial and anticancer activities, the thiazole moiety can inhibit specific enzymes or disrupt cellular processes.
- Fluorophenyl Group : This group enhances binding affinity to biological targets, potentially increasing the compound's efficacy.
Antimicrobial Properties
Research indicates that similar thiazole-containing compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with thiazole rings have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- The sulfonamide group is known for its antibacterial properties, enhancing the overall activity of the compound.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives:
- A close structural analogue demonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL .
- The presence of electron-donating groups like methyl at strategic positions has been linked to increased anticancer activity.
Case Studies
| Study | Compound Tested | Target | Result |
|---|---|---|---|
| Evren et al. (2019) | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | NIH/3T3 & A549 cells | Strong selectivity against both cell lines |
| Research on Thiazole Derivatives | Various thiazole compounds | Bacterial strains | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity Assessment | Thiazole-based analogues | Cancer cell lines | IC50 < 2 µg/mL indicating significant cytotoxicity |
Scientific Research Applications
Medicinal Chemistry
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is being investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit significant anticancer properties. For instance, related thiazole compounds have shown IC50 values as low as 1.30 μM against HepG2 liver cancer cells, suggesting a strong potential for inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound is also being evaluated for its antimicrobial effects. Sulfonamides are known for their ability to inhibit bacterial growth and could serve as candidates for new antibiotic therapies.
Research has demonstrated that the compound interacts with specific molecular targets:
- Enzyme Inhibition : Its mechanism of action may involve the inhibition of enzymes associated with disease processes, particularly in cancer and bacterial infections .
- Cellular Interaction : The structural features of the compound allow it to interact with various cellular targets, disrupting normal cellular functions and potentially leading to therapeutic effects .
Case Study 1: Anticancer Evaluation
In vitro studies conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of cancer cell lines. Results indicated a mean growth inhibition rate of approximately 12.53% across tested lines at a concentration of , highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
A comparative study on similar sulfonamide derivatives revealed that they effectively inhibited gram-positive bacteria. The compound's structural attributes likely enhance its binding affinity to biological targets involved in microbial resistance mechanisms.
Summary of Biological Activities
| Activity Type | IC50 Value | Reference Compound | Notes |
|---|---|---|---|
| Antimicrobial | Varies | Standard Antibiotics | Effective against gram-positive bacteria |
| Anticancer | 1.30 μM | SAHA | Induces apoptosis in HepG2 cells |
Industrial Applications
This compound is also utilized in industrial settings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs based on shared structural features (thiazole rings, sulfonamide/amide linkages, and aromatic systems). Data is synthesized from the evidence provided:
Key Structural and Functional Insights:
Sulfonamide vs.
Aromatic Substitutions : The 3-fluorophenyl group in the target compound introduces electron-withdrawing effects, which could modulate pharmacokinetic properties (e.g., metabolic stability) relative to methoxy-substituted analogs .
Thiazole vs. Benzothiazole Cores : The 1,3-thiazole ring in the target compound is less planar than benzothiazole systems, possibly affecting membrane permeability or binding pocket compatibility .
Research Findings and Limitations
- Activity Data Gaps: No direct pharmacological data for the target compound is available in the provided evidence. Comparisons are inferred from structural analogs. For example, benzothiazole acetamides () are associated with anticancer activity, while sulfonamide-thiazole hybrids () are linked to kinase or enzyme inhibition.
- Synthetic Feasibility : The tetrahydronaphthalene-sulfonamide scaffold (common in ) suggests synthetic accessibility via established sulfonylation and cyclization protocols, as seen in SHELX-refined structures .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of this sulfonamide-thiazole hybrid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiazole Ring Formation : Condensation of 3-fluorophenyl-substituted thiourea derivatives with α-bromo ketones under reflux (e.g., ethanol, 80°C, 12 hours) to form the 4-methyl-1,3-thiazole core .
Sulfonamide Coupling : React the thiazole intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature for 6 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride). Catalytic DMAP (4-dimethylaminopyridine) can enhance coupling efficiency .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Focus on aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and tetrahydronaphthalene groups), thiazole C-H (δ 8.1–8.3 ppm), and sulfonamide N-H (δ 3.1–3.5 ppm, broad) .
- ¹³C NMR : Identify sulfonamide S=O (δ ~110 ppm) and thiazole C-S (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-Ray Crystallography : For unambiguous confirmation, use SHELXL-2018 for refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from thiazole ring tautomerism or conformational flexibility?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C to 60°C in DMSO-d₆ to observe dynamic equilibria. Sharpening of split peaks at higher temperatures indicates tautomerism .
- Deuterium Exchange : Add D₂O to identify labile protons (e.g., sulfonamide N-H).
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* basis set) to validate dominant tautomers .
Q. What experimental design considerations are critical for assessing the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Stability Protocol :
Prepare buffered solutions (pH 1–12) using HCl/NaOH.
Incubate the compound (1 mg/mL) at 37°C for 24 hours.
Analyze degradation via HPLC (C18 column, acetonitrile/water + 0.1% formic acid).
- Key Observations :
- Acidic Conditions (pH <3) : Hydrolysis of the sulfonamide group (retention time shifts in HPLC).
- Basic Conditions (pH >10) : Thiazole ring decomposition (new peaks at m/z 215.1 and 182.0 in HRMS) .
Q. How can researchers address low solubility in aqueous media during in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., 0.1% Tween-80) to enhance dispersion.
- Cyclodextrin Complexation : Prepare hydroxypropyl-β-cyclodextrin inclusion complexes (1:2 molar ratio) via freeze-drying. Confirm complexation via FT-IR (shift in S=O stretching from 1160 cm⁻¹ to 1145 cm⁻¹) .
Data Contradiction Analysis
Q. How should discrepancies between computational and experimental LogP values be reconciled?
- Methodological Answer :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Computational Adjustments : Apply correction factors to software-predicted LogP (e.g., adjust ChemAxon’s prediction by +0.5 for sulfonamides) .
- Root Cause : Overestimation of thiazole hydrophobicity in silico due to lack of polarizable force fields .
Methodological Best Practices
Q. What strategies improve reproducibility in scaled-up synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
